3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
Overview
Description
The compound 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide is an intricate organic molecule. It features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, coupled to a propanamide backbone linked to a nitrophenyl group. This combination hints at potential bioactivity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Pyrazole Ring: : Starting with cyclopropyl hydrazine and an appropriate trifluoromethyl ketone, under acidic conditions, the pyrazole ring can be formed.
Introduction of the Nitro Group: : A nitration reaction can be employed to introduce the nitro group into the benzene ring.
Coupling with Propanamide: : Finally, an amidation reaction links the pyrazole and nitrophenyl groups via the propanamide backbone. This could involve EDC (ethyl(dimethylaminopropyl)carbodiimide) coupling reactions in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
On an industrial scale, these reactions would be optimized for yield and cost-efficiency. High-pressure reactors, continuous flow systems, and automated purification techniques might be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound's aromatic rings may undergo oxidation under certain conditions, potentially altering its bioactivity.
Reduction: : The nitro group can be reduced to an amine, which can drastically change the compound's properties.
Substitution: : The trifluoromethyl and cyclopropyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas, iron powder with hydrochloric acid
Substitution: : Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂)
Major Products Formed
Depending on the reaction type, products might include derivatives with altered pyrazole or nitrophenyl functional groups. This can lead to a wide array of new compounds with potential new properties.
Scientific Research Applications
In Chemistry
Synthetic Building Block: : The compound can be used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Functionalization Studies: : It serves as a model compound to study the effects of trifluoromethyl and cyclopropyl groups on molecular reactivity.
In Biology and Medicine
Pharmacology: : Potential use as a pharmacophore in drug development due to the presence of bioactive functional groups.
Enzyme Inhibition: : May act as an inhibitor for certain enzymes, making it valuable in the study of biochemical pathways.
In Industry
Materials Science:
Mechanism of Action
The compound's mechanism of action would likely involve interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group can influence binding affinity and selectivity, while the nitrophenyl and pyrazole rings may be involved in hydrogen bonding and hydrophobic interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxyphenyl)propanamide
3-[5-cyclopropyl-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
Uniqueness
This compound is unique due to the specific combination of cyclopropyl and trifluoromethyl substitutions on the pyrazole ring, along with a nitrophenyl propanamide structure. This distinct arrangement imparts unique chemical and potentially biological properties, differentiating it from other similar molecules.
Properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O4/c17-16(18,19)14-8-12(9-1-2-9)22(21-14)6-5-15(25)20-11-4-3-10(23(26)27)7-13(11)24/h3-4,7-9,24H,1-2,5-6H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPFYEKISCJZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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